molecular formula C16H20ClPSn B14417612 Phosphine, [2-(chlorodimethylstannyl)ethyl]diphenyl- CAS No. 84678-23-9

Phosphine, [2-(chlorodimethylstannyl)ethyl]diphenyl-

Cat. No.: B14417612
CAS No.: 84678-23-9
M. Wt: 397.5 g/mol
InChI Key: SPNBOXJHGPBFIK-UHFFFAOYSA-M
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Description

Phosphine, [2-(chlorodimethylstannyl)ethyl]diphenyl- is a tertiary phosphine compound characterized by the presence of a phosphorus atom bonded to two phenyl groups and a 2-(chlorodimethylstannyl)ethyl group. This compound is part of a broader class of organophosphorus compounds that are widely studied for their unique chemical properties and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphine, [2-(chlorodimethylstannyl)ethyl]diphenyl- typically involves the reaction of chlorophosphines with organometallic reagents. One common method is the interaction of Grignard reagents with corresponding chlorophosphines. For example, the reaction of a Grignard reagent with chlorodiphenylphosphine can yield the desired phosphine compound .

Industrial Production Methods

Industrial production of tertiary phosphines, including phosphine, [2-(chlorodimethylstannyl)ethyl]diphenyl-, often employs large-scale reactions using similar synthetic routes. The use of organometallic reagents like Grignard reagents or organolithium compounds is common due to their efficiency and high yield .

Chemical Reactions Analysis

Types of Reactions

Phosphine, [2-(chlorodimethylstannyl)ethyl]diphenyl- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often involve halogenated compounds as electrophiles .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of phosphine, [2-(chlorodimethylstannyl)ethyl]diphenyl- can yield phosphine oxides, while substitution reactions can produce various substituted phosphines .

Scientific Research Applications

Phosphine, [2-(chlorodimethylstannyl)ethyl]diphenyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of phosphine, [2-(chlorodimethylstannyl)ethyl]diphenyl- involves its ability to act as a ligand, coordinating with metal centers in catalytic processes. The phosphorus atom donates electron density to the metal, stabilizing the metal center and facilitating various catalytic reactions . The molecular targets and pathways involved depend on the specific application and the metal complex formed.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other tertiary phosphines such as triphenylphosphine, diphenylmethylphosphine, and tris(2-methoxyphenyl)phosphine .

Uniqueness

Phosphine, [2-(chlorodimethylstannyl)ethyl]diphenyl- is unique due to the presence of the 2-(chlorodimethylstannyl)ethyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in specific catalytic applications where traditional phosphines may not be as effective .

Properties

CAS No.

84678-23-9

Molecular Formula

C16H20ClPSn

Molecular Weight

397.5 g/mol

IUPAC Name

2-[chloro(dimethyl)stannyl]ethyl-diphenylphosphane

InChI

InChI=1S/C14H14P.2CH3.ClH.Sn/c1-2-15(13-9-5-3-6-10-13)14-11-7-4-8-12-14;;;;/h3-12H,1-2H2;2*1H3;1H;/q;;;;+1/p-1

InChI Key

SPNBOXJHGPBFIK-UHFFFAOYSA-M

Canonical SMILES

C[Sn](C)(CCP(C1=CC=CC=C1)C2=CC=CC=C2)Cl

Origin of Product

United States

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